molecular formula C21H23NO4 B3916658 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B3916658
M. Wt: 353.4 g/mol
InChI Key: RJVTWANGWOBKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, also known as DMH1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMH1 is a synthetic organic compound that belongs to the class of chromen-4-one derivatives.

Mechanism of Action

8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one inhibits the activity of the TGF-β pathway by binding to the type I receptor kinase, which is involved in the downstream signaling pathway of TGF-β. This compound prevents the activation of the downstream signaling pathway, leading to the inhibition of cell growth and differentiation. The TGF-β pathway is involved in the regulation of various cellular processes, including cell proliferation, migration, and apoptosis. The inhibition of this pathway by this compound has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of the TGF-β pathway by this compound leads to the inhibition of cell growth and differentiation. This compound has been shown to induce apoptosis in cancer cells and to reduce fibrosis in animal models. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied, and its mechanism of action is well understood. This compound has potential therapeutic applications in various diseases, making it a useful tool for drug discovery and development. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in cell-based assays. This compound also has low bioavailability, which can limit its effectiveness in animal models.

Future Directions

For 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one research include the development of more potent and selective inhibitors of the TGF-β pathway. The use of this compound in combination with other drugs for the treatment of various diseases is also an area of future research. The development of new drug delivery systems for this compound can also improve its bioavailability and effectiveness in animal models. Overall, this compound has significant potential for the development of new therapies for various diseases.

Scientific Research Applications

8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases. This compound has been shown to inhibit the activity of the transforming growth factor-beta (TGF-β) pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis. The TGF-β pathway plays a crucial role in the pathogenesis of many diseases, including cancer and fibrosis. This compound has been shown to inhibit the growth of various cancer cells and to reduce fibrosis in animal models.

Properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-4-22(5-2)12-16-18(23)11-10-15-20(24)17(13-26-21(15)16)14-8-6-7-9-19(14)25-3/h6-11,13,23H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVTWANGWOBKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640941
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 4
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 5
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 6
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.